molecular formula C9H12O3 B14313750 Propyl 5-methylfuran-2-carboxylate CAS No. 114430-33-0

Propyl 5-methylfuran-2-carboxylate

Cat. No.: B14313750
CAS No.: 114430-33-0
M. Wt: 168.19 g/mol
InChI Key: JJKJGICTNBUYGQ-UHFFFAOYSA-N
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Description

Propyl 5-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a propyl group and a carboxylate group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylfuran-2-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylate derivatives, alcohols, and various substituted furans .

Scientific Research Applications

Propyl 5-methylfuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 5-methylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the transformation of furan derivatives. The furan ring’s electron-rich nature allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Ethyl furan-2-carboxylate
  • Propyl furan-2-carboxylate

Uniqueness

Propyl 5-methylfuran-2-carboxylate is unique due to the presence of both a propyl group and a methyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it more reactive in certain types of reactions compared to its analogs .

Properties

CAS No.

114430-33-0

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

propyl 5-methylfuran-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-3-6-11-9(10)8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3

InChI Key

JJKJGICTNBUYGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(O1)C

Origin of Product

United States

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